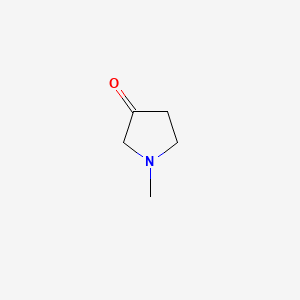

1-Methylpyrrolidin-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-3-2-5(7)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPUTJFVMJPMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218343 | |

| Record name | 3-Pyrrolidone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68165-06-0 | |

| Record name | 3-Pyrrolidone, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068165060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrrolidone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Methylpyrrolidin-3-one from 1,4-dichloro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for producing 1-Methylpyrrolidin-3-one, a key intermediate in pharmaceutical development, starting from 1,4-dichloro-2-butanol. The synthesis is a two-step process involving the formation of 1-Methyl-3-pyrrolidinol, followed by its oxidation to the target ketone. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Overall Synthetic Pathway

The synthesis of this compound from 1,4-dichloro-2-butanol proceeds via a two-step reaction sequence. The first step involves a cyclization reaction between 1,4-dichloro-2-butanol and methylamine to form the intermediate, 1-Methyl-3-pyrrolidinol. The subsequent step is the oxidation of the secondary alcohol group of 1-Methyl-3-pyrrolidinol to yield the final product, this compound.

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 1-Methyl-3-pyrrolidinol

This step involves the reaction of 1,4-dichloro-2-butanol with an aqueous solution of methylamine under elevated temperature and pressure.

Experimental Protocol

The following protocol is based on established synthetic methods.[1]

-

Charging the Reactor: A 500 mL four-necked flask is charged with 250 g of a 40 wt% aqueous solution of monomethylamine.

-

Cooling: The flask is cooled to 10 °C in an ice-water bath.

-

Addition of Starting Material: While stirring, 102 g of 1,4-dichloro-2-butanol is added dropwise to the methylamine solution. The temperature is maintained below 15 °C during the addition, which takes approximately 15 minutes.

-

Reaction under Pressure: The resulting mixture is transferred to a 500 mL autoclave. The autoclave is sealed and evacuated to a pressure of 1.0 ± 0.1 MPa.

-

Heating and Reaction: The mixture is heated to 120 ± 2 °C and stirred for approximately 10 hours. The reaction progress can be monitored by Gas Chromatography (GC) until the disappearance of the starting material.

-

Work-up:

-

After the reaction is complete, the autoclave is cooled to room temperature, and the contents are discharged.

-

110 g of sodium hydroxide is added in batches, which will release a significant amount of methylamine gas. The temperature should be controlled to below 50 °C. This will also cause the precipitation of a white solid.

-

The mixture is stirred for 1 hour, followed by filtration.

-

The filtrate is allowed to separate into layers. The upper organic phase is collected, and 100 mL of ethanol and 18 g of anhydrous magnesium sulfate are added.

-

The mixture is stirred for 2-3 hours.

-

-

Purification:

-

The mixture is filtered to remove the drying agent.

-

The filtrate is concentrated under reduced pressure to yield a yellow, transparent, oily liquid.

-

The crude product is then purified by vacuum distillation to obtain colorless and transparent 1-Methyl-3-pyrrolidinol.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield | 64.8% | [1] |

| Purity (HPLC) | 99.3% | [1] |

Step 2: Oxidation of 1-Methyl-3-pyrrolidinol to this compound

The oxidation of the secondary alcohol, 1-Methyl-3-pyrrolidinol, to the corresponding ketone, this compound, can be achieved using various oxidizing agents. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation as it is known for the selective oxidation of secondary alcohols to ketones under mild conditions.[2][3][4]

Proposed Experimental Protocol (Based on PCC Oxidation)

-

Reaction Setup: A suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alcohol: A solution of 1-Methyl-3-pyrrolidinol (1 equivalent) in dichloromethane is added to the PCC suspension.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Upon completion of the reaction, the mixture is diluted with a suitable solvent like diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts.

-

The filter cake is washed with additional diethyl ether.

-

-

Purification:

-

The combined filtrate is concentrated under reduced pressure.

-

The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

-

Reagent Data

| Reagent | Molar Mass ( g/mol ) | Key Properties |

| 1-Methyl-3-pyrrolidinol | 101.15 | Starting material |

| Pyridinium chlorochromate (PCC) | 215.56 | Oxidizing agent, yellow-orange solid[2] |

| Dichloromethane (DCM) | 84.93 | Solvent |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures for the complete synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of 1-Methylpyrrolidin-3-one via Oxidation of 1-Methyl-3-pyrrolidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-methylpyrrolidin-3-one, a valuable building block in medicinal chemistry, through the oxidation of 1-methyl-3-pyrrolidinol. The document provides a comparative overview of common oxidation methodologies, detailed experimental protocols, and relevant quantitative data to assist researchers in selecting and performing this key chemical transformation.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its preparation via the oxidation of the corresponding alcohol, 1-methyl-3-pyrrolidinol, is a fundamental transformation in organic synthesis. This guide explores three widely used oxidation methods: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and Jones oxidation. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, and operational complexity.

Comparative Overview of Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors such as the scale of the reaction, the presence of other functional groups, and desired purity. The following table summarizes the key aspects of the three discussed oxidation methods.

| Oxidation Method | Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Advantages | Disadvantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room Temperature | Mild reaction conditions, high yields, broad functional group tolerance.[1] | Reagent is expensive and potentially explosive.[1] |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temperature | Mild conditions, high yields, avoids heavy metals.[2][3] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[2] |

| Jones Oxidation | Chromium trioxide (CrO₃) in sulfuric acid | Acetone, Water | 0 - 25 | Inexpensive reagent, rapid reaction.[4][5] | Harsh acidic conditions, uses carcinogenic chromium(VI), can lead to over-oxidation.[4][5] |

Experimental Protocols

Detailed experimental procedures for each oxidation method are provided below. These protocols are based on established methodologies for the oxidation of secondary alcohols and have been adapted for the specific substrate, 1-methyl-3-pyrrolidinol.

Dess-Martin Oxidation

The Dess-Martin oxidation is a mild and highly efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][6]

Diagram of Experimental Workflow:

Caption: Workflow for Dess-Martin Oxidation.

Procedure:

-

To a stirred solution of 1-methyl-3-pyrrolidinol (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 equiv) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Stir the biphasic mixture vigorously until the solid byproducts dissolve.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize alcohols.[2][3] It is known for its mild conditions and high yields.[3]

Diagram of Experimental Workflow:

Caption: Workflow for Swern Oxidation.

Procedure:

-

To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM (~0.5 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equiv) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 1-methyl-3-pyrrolidinol (1.0 equiv) in DCM dropwise, again maintaining the temperature below -60 °C.

-

Stir for an additional 30 minutes at -78 °C.

-

Add triethylamine (5.0 equiv) dropwise and stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Quench the reaction with water.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Jones Oxidation

The Jones oxidation employs a solution of chromium trioxide in sulfuric acid and acetone.[4][5] It is a powerful oxidizing agent, and care must be taken to avoid over-oxidation.

Diagram of Experimental Workflow:

Caption: Workflow for Jones Oxidation.

Procedure:

-

Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.

-

Dissolve 1-methyl-3-pyrrolidinol (1.0 equiv) in acetone and cool the solution to 0 °C in an ice bath.

-

Add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature between 0 and 10 °C. The color of the reaction mixture will change from orange-red to green.

-

Monitor the reaction by TLC or GC. Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.

-

Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Filter the mixture through a pad of Celite to remove the chromium salts, washing the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to remove most of the acetone.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by vacuum distillation or column chromatography.

Characterization Data

Accurate characterization of the starting material and the final product is essential for confirming the success of the synthesis.

Table of Spectroscopic Data:

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |

| 1-Methyl-3-pyrrolidinol | 4.35 (m, 1H), 2.80-2.65 (m, 1H), 2.60-2.45 (m, 2H), 2.30 (s, 3H), 2.25-2.15 (m, 1H), 1.85-1.70 (m, 1H) | 69.5, 61.0, 42.0, 35.5, 31.0 | 3350 (br, O-H), 2950 (C-H), 1460, 1080 (C-N) |

| This compound | 3.10-2.90 (m, 2H), 2.70-2.50 (m, 2H), 2.40 (s, 3H), 2.20-2.00 (m, 2H) | 215.0 (C=O), 58.0, 45.0, 41.0, 36.0 | 2950 (C-H), 1745 (C=O), 1460, 1250 (C-N) |

Note: The spectroscopic data for this compound is predicted based on typical values for similar structures and should be confirmed by experimental analysis.

Signaling Pathways and Logical Relationships

The oxidation of an alcohol to a ketone involves the removal of two hydrogen atoms. The following diagram illustrates the general transformation.

Caption: General scheme of alcohol oxidation.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from 1-methyl-3-pyrrolidinol using three common oxidation methods. The choice of method will depend on the specific requirements of the synthesis, including scale, sensitivity of the substrate, and cost considerations. The detailed protocols and comparative data presented herein are intended to facilitate the successful execution of this important transformation in a research and development setting. It is strongly recommended to perform small-scale trial reactions to optimize conditions for the specific laboratory setup and purity requirements.

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. Jones oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Methylpyrrolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrrolidin-3-one, a heterocyclic compound featuring a five-membered pyrrolidine ring with a methyl group on the nitrogen and a ketone at the 3-position, is a versatile building block in synthetic and medicinal chemistry.[1] Its bifunctional nature, containing both a tertiary amine and a ketone, imparts a unique reactivity profile that makes it a valuable precursor for a wide range of more complex molecules, particularly in the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and common transformations, supported by tabulated data, detailed experimental protocols, and logical diagrams to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a cyclic ketone and a tertiary amine. The nitrogen atom's lone pair of electrons confers basic properties, while the carbonyl group is the primary site for nucleophilic addition and reactions at the adjacent alpha-carbons.[2][3] Its hydrochloride salt is often used to enhance solubility in polar solvents for synthetic applications.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [4][5] |

| Molecular Weight | 99.13 g/mol | [4][5] |

| CAS Number | 68165-06-0 | [4][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 185.62°C (estimated) | [4] |

| Density | 0.984 g/mL at 25 °C | [4] |

| Topological Polar Surface Area | 20.3 Ų | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Spectroscopic Data

While detailed spectra are best obtained experimentally, typical spectroscopic features include:

-

¹H NMR: Resonances corresponding to the N-methyl group, and the three methylene groups on the pyrrolidine ring.

-

¹³C NMR: A characteristic peak for the carbonyl carbon, in addition to signals for the N-methyl carbon and the three ring methylene carbons.

-

IR Spectroscopy: A strong absorption band characteristic of a ketone C=O stretch.

-

Mass Spectrometry: The molecular ion peak and fragmentation patterns consistent with the structure.

Core Reactivity and Chemical Transformations

The reactivity of this compound is dominated by its two functional groups: the ketone and the tertiary amine.

Reactions at the Carbonyl Group

The polarized carbonyl bond makes the carbon atom electrophilic and susceptible to nucleophilic attack.[7]

-

Reduction: The ketone can be readily reduced to a secondary alcohol, yielding 1-methylpyrrolidin-3-ol.[1] This is a common transformation, often achieved using complex metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[8]

-

Reductive Amination: While the molecule already contains an amine, the ketone can react with other primary or secondary amines to form imines or enamines, respectively, which can then be reduced.[7][8]

-

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the carbonyl carbon to form tertiary alcohols.[8]

-

Oxidation (Baeyer-Villiger): Ketones can be oxidized to esters using peroxycarboxylic acids.[9] This reaction could be applied to this compound to form a lactone.

Reactivity of the Tertiary Amine

The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic.[3][10]

-

Salt Formation: As a base, it readily reacts with acids to form salts. The hydrochloride salt is commonly prepared by treating the free base with hydrochloric acid to improve its solubility in polar solvents.[1]

-

N-Oxide Formation: The tertiary amine can be oxidized to form the corresponding N-oxide, which alters the molecule's polarity and biological properties.[1]

Reactivity at the α-Carbon (Enolate Chemistry)

The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate.[11] This nucleophilic enolate can then react with various electrophiles.

-

Enolate Formation: Unsymmetrical ketones can form two different enolates. In the case of this compound, abstraction of a proton from C2 or C4 leads to the formation of the kinetic or thermodynamic enolate, respectively. The kinetic enolate is formed faster, while the thermodynamic enolate is more stable.[12] Reaction conditions (base, temperature, solvent) can be tuned to favor one over the other.[12][13]

-

Aldol Condensation: The enolate can act as a nucleophile and attack another carbonyl compound (including another molecule of this compound) in an aldol reaction.[14]

-

Alkylation: The enolate can be alkylated by reacting with alkyl halides.

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the oxidation of its corresponding alcohol, 1-Methyl-3-pyrrolidinol.[1] This precursor can be synthesized through various methods, including the reaction of 1,4-dichloro-2-butanol with methylamine.[1][15]

Protocol: Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-Dichloro-2-butanol

This protocol is adapted from established synthetic routes.[15]

-

Charging the Reactor: A suitable reactor is charged with a 40 wt% aqueous solution of monomethylamine. The solution is cooled to approximately 10°C using an ice-water bath.

-

Addition of Dichlorobutanol: While stirring vigorously, 1,4-dichloro-2-butanol is added dropwise, ensuring the reaction temperature is maintained below 15°C.

-

Cyclization Under Pressure: The reaction mixture is transferred to an autoclave. The vessel is sealed and heated to around 120°C with a controlled pressure of approximately 1.0 MPa. The reaction is monitored (e.g., by GC) until the starting material is consumed (typically around 10 hours).

-

Workup: After cooling to room temperature, the mixture is treated with sodium hydroxide to neutralize the acid formed and liberate the free amine.

-

Purification: The resulting mixture is filtered. The filtrate is separated, and the organic layer is dried (e.g., with anhydrous magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1-methyl-3-pyrrolidinol.[15]

Protocol: Reduction of this compound to 1-Methyl-3-pyrrolidinol

This procedure illustrates a standard reduction of the ketone.

-

Dissolution: this compound is dissolved in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0-5°C.

-

Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water or dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄.

-

Extraction and Purification: The solvent is removed under reduced pressure. The resulting residue is taken up in water and extracted several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude 1-methyl-3-pyrrolidinol, which can be further purified by distillation if necessary.

Conclusion

This compound is a strategically important heterocyclic intermediate. Its dual functionality allows for a diverse range of chemical modifications at the carbonyl group, the tertiary amine, and the alpha-carbon positions. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective utilization in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

References

- 1. This compound hydrochloride | 78635-85-5 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound CAS#: 68165-06-0 [m.chemicalbook.com]

- 5. 3-Pyrrolidone, 1-methyl- | C5H9NO | CID 144283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jackwestin.com [jackwestin.com]

- 8. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 14. kvmwai.edu.in [kvmwai.edu.in]

- 15. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to the Spectroscopic Data and Characterization of 1-Methylpyrrolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and characterization of 1-Methylpyrrolidin-3-one, a key chemical intermediate in various synthetic processes. This document details available spectroscopic data, outlines experimental protocols, and presents logical workflows for its synthesis and analysis.

Chemical Structure and Properties

This compound is a five-membered lactam with a methyl group on the nitrogen atom and a ketone functional group at the 3-position. Its chemical structure and basic properties are summarized below.

| Property | Value |

| Chemical Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| Appearance | Dark yellow liquid[1] |

| Purity (GC) | 97.3 %[1] |

Spectroscopic Data

¹H NMR Spectroscopy

A Certificate of Analysis for a commercial sample of this compound (96% purity) confirms that the ¹H NMR spectrum conforms to the expected structure.[1] While the detailed spectrum is not publicly available, the expected chemical shifts can be predicted based on the structure. A hypothetical comparison with DFT-calculated shifts for the hydrochloride salt suggests the following assignments, which would be similar for the free base with slight variations.

| Proton Assignment | Predicted Chemical Shift (ppm) |

| N-CH₃ | (s) |

| -CH₂-C=O | (m) |

| -CH₂-N- | (m) |

| -CH₂-CH₂-N- | (m) |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Actual experimental values may vary.

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1750-1735 |

| C-N (Tertiary Amine) | 1250-1020 |

| C-H (Aliphatic) | 2960-2850 |

Mass Spectrometry (MS)

Detailed experimental mass spectra for this compound are not widely published. The expected molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight (99.13). Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the pyrrolidine ring.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly available. However, standard procedures for obtaining NMR, IR, and MS spectra of liquid organic compounds are applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.

-

Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups.

Methodology:

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups (e.g., C=O, C-N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Synthesis and Logical Workflow

This compound is commonly synthesized from its corresponding alcohol, 1-Methylpyrrolidin-3-ol, through an oxidation reaction. The hydrochloride salt of this compound can be prepared by treating the free base with hydrochloric acid, which can enhance its solubility in polar solvents.

Below is a logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound and its hydrochloride salt.

Conclusion

This technical guide provides a summary of the currently available spectroscopic and characterization data for this compound. While direct experimental spectra are not widely disseminated in public databases, the provided information on expected spectral features, standard experimental protocols, and synthesis pathways offers a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The confirmation of the ¹H NMR spectrum in a commercial product's Certificate of Analysis provides a strong basis for its structural identity. Further publication of detailed experimental spectra would be beneficial to the scientific community.

References

An In-depth Technical Guide to 1-Methylpyrrolidin-3-one (CAS 68165-06-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information for 1-Methylpyrrolidin-3-one (CAS 68165-06-0) is limited. This guide consolidates the available data and highlights the distinction from the more extensively documented analog, 1-Methyl-3-pyrrolidinol.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrrolidinone family. It features a five-membered nitrogen-containing ring with a methyl group at the nitrogen atom and a ketone functional group at the 3-position.[1] This compound serves as a building block or intermediate in organic synthesis for research and development purposes, particularly in the pursuit of novel therapeutic agents.[1] It is important to distinguish it from its corresponding alcohol, 1-Methyl-3-pyrrolidinol, which is more widely referenced in scientific literature.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 68165-06-0 | [1] |

| Molecular Formula | C₅H₉NO | [2][3] |

| Molecular Weight | 99.13 g/mol | [2][3] |

| SMILES | O=C1CN(C)CC1 | [2] |

| InChI Key | SLPUTJFVMJPMKV-UHFFFAOYSA-N | [2] |

| Flash Point | 42°C (108°F) | [4] |

| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C. | [3] |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, the primary synthetic route appears to be the oxidation of its precursor, 1-Methyl-3-pyrrolidinol.[1] The ketone group in this compound can undergo reduction to form the corresponding alcohol, 1-methylpyrrolidin-3-ol.[1]

A common derivative is its hydrochloride salt, this compound hydrochloride (CAS No. 78635-85-5). The salt is synthesized to improve the compound's solubility in polar solvents, which is advantageous for its application in various synthetic and pharmaceutical contexts.[1]

Experimental Protocol: General Preparation of this compound Hydrochloride from the Free Base

The following is a generalized procedure for the acid-catalyzed salt formation, as detailed protocols are not available in the provided search results.

-

Dissolution: The free base, this compound, is dissolved in a suitable polar solvent such as water or ethanol.[1]

-

Acidification: A molar equivalent of hydrochloric acid (e.g., 1.0 M HCl) is added dropwise to the solution while stirring.[1]

-

Heating (Optional): The mixture may be gently heated to approximately 50°C to ensure the reaction proceeds to completion and all components are fully dissolved.[1]

-

Precipitation and Isolation: Upon cooling, the this compound hydrochloride precipitates from the solution. The solid product is then collected by filtration.[1]

This method is described as highly efficient for producing the hydrochloride salt.[1]

Logical Workflow: Synthesis and Derivatization

The logical progression from the precursor to this compound and its hydrochloride salt can be visualized as follows:

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. The pyrrolidinone scaffold is a significant structural motif in medicinal chemistry, found in a wide array of biologically active compounds.[1] Derivatives of pyrrolidinone are investigated for various pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[1] The reactivity of the ketone and the tertiary amine in this compound allows for further chemical modifications to generate more complex molecules for drug discovery programs.[1]

Safety and Handling

Spectral Data

No specific spectral data (NMR, IR, Mass Spectrometry) for this compound (CAS 68165-06-0) was found in the provided search results. The available spectral information is for the related compound, 1-Methyl-3-pyrrolidinol. Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Conclusion

This compound is a valuable chemical intermediate with potential applications in synthetic and medicinal chemistry. However, there is a notable scarcity of comprehensive technical data in the public domain for this specific compound. Researchers and drug development professionals should be aware of this information gap and the potential for confusion with its more thoroughly documented precursor, 1-Methyl-3-pyrrolidinol. Further research and publication of experimental data for this compound would be beneficial to the scientific community.

References

- 1. This compound hydrochloride | 78635-85-5 | Benchchem [benchchem.com]

- 2. 68165-06-0|this compound| Ambeed [ambeed.com]

- 3. 68165-06-0|this compound|BLD Pharm [bldpharm.com]

- 4. 68165-06-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: Preparation and Solubility of 1-Methylpyrrolidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preparation and solubility of 1-methylpyrrolidin-3-one hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines the primary synthetic pathways, including the preparation of the precursor 1-methyl-3-pyrrolidinol, its subsequent oxidation to this compound, and the final conversion to its hydrochloride salt. Detailed experimental protocols for key reactions are provided, along with a summary of the compound's solubility characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Introduction

This compound hydrochloride is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its structure, featuring a reactive ketone group and a tertiary amine within a pyrrolidine ring, allows for diverse chemical modifications. The hydrochloride salt form is commonly used to improve the compound's handling and solubility in polar solvents, facilitating its use in various synthetic applications.[1] This guide details the prevalent methods for its preparation and discusses its solubility profile.

Synthesis of this compound Hydrochloride

The most common and direct route to this compound hydrochloride involves a three-stage process:

-

Synthesis of the precursor, 1-methyl-3-pyrrolidinol.

-

Oxidation of 1-methyl-3-pyrrolidinol to this compound.

-

Formation of the hydrochloride salt.

A logical workflow for this synthesis is presented below.

References

An In-depth Technical Guide to N-methylpyrrolidinone (NMP) Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methylpyrrolidinone (NMP), its structural analogs, and derivatives. It covers their synthesis, physicochemical properties, biological activities, and toxicological profiles, with a focus on their application in research and drug development.

Introduction to N-methylpyrrolidinone and its Analogs

N-methylpyrrolidinone (NMP) is a polar aprotic solvent widely used in various industrial and pharmaceutical applications.[1][2] Its five-membered lactam structure, a pyrrolidinone ring, serves as a versatile scaffold in medicinal chemistry.[3][4] Structural analogs and derivatives of NMP, which include modifications to the pyrrolidinone core and the N-methyl group, have demonstrated a wide range of biological activities, making them valuable compounds in drug discovery.[5][6]

The pyrrolidine ring is a common motif in many FDA-approved drugs, highlighting its importance as a pharmacophore.[3][7] Notable examples of drugs containing the pyrrolidinone or a related pyrrolidine structure include the nootropic racetams (e.g., piracetam, aniracetam), the anticonvulsant levetiracetam, and the antihypertensive agent captopril.[3][5][8] The diverse biological activities exhibited by these compounds underscore the potential of the pyrrolidinone scaffold in developing novel therapeutics for a variety of diseases.

Physicochemical Properties

The physicochemical properties of NMP and its analogs are crucial for their application, influencing factors such as solubility, permeability, and bioavailability. NMP itself is a colorless liquid with a high boiling point and is miscible with water and most organic solvents.[2][9][10]

Table 1: Physicochemical Properties of N-methylpyrrolidinone (NMP)

| Property | Value | Reference(s) |

| Molecular Formula | C5H9NO | [2][11] |

| Molecular Weight | 99.13 g/mol | [2][11] |

| Boiling Point | 202-204 °C | [2] |

| Melting Point | -24 °C | [2] |

| Density | 1.028 g/cm³ | [2] |

| Flash Point | 91 °C | [2] |

| logP (octanol/water) | -0.40 | [2] |

| Water Solubility | Miscible | [2] |

Structural modifications to the NMP core can significantly alter these properties. For instance, the racetam family of drugs, which are 2-oxo-1-pyrrolidine acetamide derivatives, exhibit a range of lipophilicity and water solubility, impacting their ability to cross the blood-brain barrier.[3][12]

Table 2: Physicochemical Properties of Selected Racetam Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Water Solubility |

| Piracetam | C6H10N2O2 | 142.16 | -1.3 | Soluble |

| Aniracetam | C12H13NO3 | 219.24 | 1.6 | Slightly Soluble |

| Oxiracetam | C6H10N2O3 | 158.16 | -1.9 | Very Soluble |

| Pramiracetam | C14H27N3O2 | 269.38 | 1.8 | Slightly Soluble |

| Phenylpiracetam | C12H14N2O2 | 218.25 | 0.9 | Slightly Soluble |

Synthesis of NMP Analogs and Derivatives

Several synthetic strategies have been developed to produce a diverse range of NMP analogs and derivatives. Key methods include the Ugi four-component reaction and [3+2] cycloaddition reactions.

Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating libraries of N-substituted pyrrolidinones.[13] This one-pot reaction involves a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to yield complex products with high efficiency.[8][13]

-

Resin Preparation: Start with resin-bound glutamic acid.

-

Reaction Setup: Place the resin in a solution of a ketone (2 equivalents) in acetonitrile/methanol (4:1) and agitate for 1 hour at 65 °C.

-

Isocyanide Addition: Add an isocyanide (2 equivalents) to the reaction mixture.

-

Reaction Conditions: Allow the mixture to react at 65 °C for 24 hours.

-

Washing: After the reaction, wash the resin sequentially with methanol (3x), dimethylformamide (3x), and dichloromethane (3x), followed by drying.

-

Cleavage and Analysis: Cleave the product from the resin and analyze using LC-MS to confirm the completeness of the reaction.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. canada.ca [canada.ca]

An In-depth Technical Guide to 1-Methylpyrrolidin-3-one for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 1-Methylpyrrolidin-3-one is a versatile heterocyclic ketone with significant applications in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound, a derivative of the pyrrolidinone family, is characterized by a five-membered ring containing a nitrogen atom, a methyl group at the nitrogen, and a ketone functional group at the 3-position.[1] Its hydrochloride salt is often utilized to improve solubility in polar solvents for various synthetic applications.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | [2] |

| Molecular Weight | 99.13 g/mol | [2] |

| CAS Number | 68165-06-0 | [2] |

| Boiling Point | 185.62 °C (estimated) | [2] |

| Density | 0.984 g/mL at 25 °C | [2] |

| Physical State | Not explicitly found, but likely a liquid at room temperature based on its estimated boiling point. | |

| Melting Point | Not Found | |

| Solubility | The hydrochloride salt is noted to have enhanced solubility in polar solvents.[1] Specific solubility data for the free base in various organic solvents is not readily available. |

Synthesis and Reactivity

The primary synthetic route to this compound involves the oxidation of its corresponding alcohol precursor, 1-methylpyrrolidin-3-ol.[1] This precursor can be synthesized through various methods, including the reaction of 1,4-dichloro-2-butanol with methylamine.[1]

The chemical reactivity of this compound is largely dictated by the ketone functional group and the tertiary amine within the pyrrolidine ring.[1] The ketone can undergo reduction to form 1-methylpyrrolidin-3-ol, a valuable intermediate for the synthesis of various pharmaceutical compounds.[1]

Experimental Protocol: Synthesis of this compound via Oxidation of 1-Methyl-3-pyrrolidinol (General Procedure)

While a specific detailed protocol for the oxidation of 1-methyl-3-pyrrolidinol to this compound was not found in the search results, a general procedure using a common oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation is outlined below. This protocol is illustrative and would require optimization.

Materials:

-

1-Methyl-3-pyrrolidinol

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure (using PCC):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-3-pyrrolidinol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) in one portion to the stirred solution. The molar ratio of PCC to the alcohol is typically around 1.5:1.

-

Allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the N-methyl group, and the protons on the pyrrolidine ring. The protons adjacent to the ketone (at C2 and C4) and the proton at C5 would exhibit distinct chemical shifts and coupling patterns.

-

¹³C NMR: A characteristic signal for the carbonyl carbon (C=O) in the downfield region (typically ~200-220 ppm), along with signals for the carbons of the pyrrolidine ring and the N-methyl group.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1750 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of 99.13 g/mol .

Applications in Drug Discovery and Development

The pyrrolidinone nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[1] this compound serves as a valuable precursor for creating more complex molecules with potential therapeutic applications.[1] Its structure allows for diverse chemical modifications, making it a reliable starting material for constructing libraries of compounds for drug screening.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin: Wash off with soap and plenty of water.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is crucial to consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

References

The Versatile Role of 1-Methylpyrrolidin-3-one as a Synthetic Precursor in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrolidin-3-one is a five-membered heterocyclic ketone that has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid, non-planar scaffold provides access to three-dimensional chemical space, a desirable attribute in modern drug design for enhancing target specificity and improving physicochemical properties. The presence of a reactive ketone functionality and a tertiary amine within the pyrrolidine ring allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures, including novel therapeutics. This technical guide provides an in-depth overview of the synthetic utility of this compound, focusing on its application as a precursor to bioactive molecules. We will explore key reaction pathways, provide detailed experimental protocols for its functionalization, and present quantitative data to inform synthetic strategies.

Core Synthetic Transformations of this compound

The reactivity of this compound is primarily centered around its ketone group, which can be readily transformed into a variety of other functional groups. This section details some of the most synthetically useful reactions, providing a foundation for the design and execution of synthetic routes towards novel drug candidates.

Reductive Amination: Accessing Substituted Aminopyrrolidines

Reductive amination is a powerful method for the introduction of nitrogen-containing substituents at the 3-position of the pyrrolidine ring. This one-pot reaction involves the initial formation of an iminium ion intermediate upon reaction of the ketone with a primary or secondary amine, followed by in-situ reduction to yield the corresponding amine. This transformation is a cornerstone in the synthesis of numerous biologically active compounds.

A key example of a bioactive molecule whose synthesis could employ a derivative of this compound is A-366833 , a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which has been investigated for its analgesic properties.[1][2][3] The core of A-366833 is a 3,6-diazabicyclo[3.2.0]heptane ring system. While the exact synthesis from this compound is not explicitly detailed in the readily available literature, a plausible synthetic route would involve the reductive amination of this compound to introduce a second nitrogen atom, followed by further functionalization and intramolecular cyclization to form the bicyclic core.

Below is a representative workflow for the synthesis of a 3-aminopyrrolidine derivative via reductive amination.

Wittig Reaction: Formation of Exocyclic Alkenes

The Wittig reaction provides a reliable method for the conversion of the ketone in this compound to an exocyclic double bond.[4] This transformation involves the reaction of the ketone with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base. The resulting alkene can serve as a versatile intermediate for further functionalization, such as hydrogenation, epoxidation, or dihydroxylation, opening up avenues to a wide array of derivatives.

The general workflow for a Wittig reaction starting from this compound is depicted below.

Synthesis of Spirocyclic Pyrrolidines

Spirocyclic scaffolds are of significant interest in drug discovery as they introduce a high degree of three-dimensional complexity and conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. This compound is an excellent precursor for the synthesis of spiro-pyrrolidines. One common approach is the [3+2] cycloaddition reaction of an azomethine ylide, generated in situ from the condensation of an amino acid with this compound, with a dipolarophile.

The following diagram illustrates a general workflow for the synthesis of spiro-pyrrolidines.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of precursors and for the functionalization of the pyrrolidine core, based on literature precedents.

Table 1: Synthesis of 1-Methyl-3-pyrrolidinol (a precursor to this compound)

| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

| 1,4-dichloro-2-butanol | 40 wt% aq. CH₃NH₂, 120 °C, 10 h, autoclave | 1-Methyl-3-pyrrolidinol | 64.8 | 99.3 (HPLC) | [5] |

| (3R)-pyrrolidin-3-ol | 93% paraformaldehyde, H₂, 5% Pt/C, MeOH, 20 °C, 0.4-0.5 MPa | (3R)-1-methylpyrrolidin-3-ol | 86-93 | 96.5-99.5 | [6] |

| Malic acid and 40% aq. CH₃NH₂ | 1. Toluene, reflux; 2. NaBH₄, THF | 1-Methyl-3-pyrrolidinol | - | - | [7] |

Table 2: Functionalization of the Pyrrolidinone/Pyrrolidine Core

| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| N-Boc-3-pyrrolidone | Reductive Amination | Benzylamine, NADP⁺, engineered imine reductase (I149D/W234I), GDH, 30 °C | (S)-N-Boc-3-(benzylamino)pyrrolidine | 84 | 99 (S) | [8] |

| N-Boc-3-pyrrolidone | Reductive Amination | Benzylamine, NADP⁺, engineered imine reductase (S241L/F260N), GDH, 30 °C | (R)-N-Boc-3-(benzylamino)pyrrolidine | >95 | 99 (R) | [8] |

| Cinnamaldehyde | Wittig Reaction | Benzyltriphenylphosphonium chloride, NaOEt, EtOH | 1,4-Diphenyl-1,3-butadiene | - | - | [9] |

| Isatin, L-thioproline, and ethylene derivatives | [3+2] Cycloaddition | Reflux in oil bath, 2 h | Spiro[indoline-3,5'-pyrrolo[1,2-c]thiazole] derivatives | 80-90 | - | [10] |

Experimental Protocols

This section provides detailed experimental methodologies for the key transformations of this compound and its analogues, adapted from established literature procedures.

Protocol 1: Reductive Amination of this compound with Benzylamine (Adapted from[8])

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in dichloromethane, add benzylamine.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(benzylamino)-1-methylpyrrolidine.

Protocol 2: Wittig Reaction of this compound (Representative Protocol based on[4][9])

Materials:

-

Methyltriphenylphosphonium bromide (1.1 eq)

-

n-Butyllithium (n-BuLi) (1.05 eq) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

This compound (1.0 eq)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.

-

Cool the ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-methylene-1-methylpyrrolidine.

Protocol 3: Synthesis of a Spiro-pyrrolidine from this compound (Representative Protocol based on[10])

Materials:

-

This compound (1.0 eq)

-

Sarcosine (1.0 eq)

-

N-phenylmaleimide (1.0 eq)

-

Toluene

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound and sarcosine in toluene, add N-phenylmaleimide.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-pyrrolidine product.

Application in Drug Discovery: Targeting the α4β2 Nicotinic Acetylcholine Receptor

As previously mentioned, derivatives of this compound are precursors to compounds targeting the α4β2 nAChR. This receptor is a ligand-gated ion channel in the central nervous system and is implicated in various physiological processes, including learning, memory, and pain perception.[5][11] Agonists of the α4β2 nAChR, such as A-366833, have shown promise as analgesics.

The signaling pathway of the α4β2 nAChR is complex and can involve both ionotropic and metabotropic mechanisms. Upon binding of an agonist like acetylcholine or A-366833, the receptor undergoes a conformational change, opening a channel permeable to cations, primarily Na⁺ and Ca²⁺.[11] The influx of these ions leads to depolarization of the neuronal membrane and subsequent activation of voltage-gated calcium channels, further increasing intracellular calcium levels. This rise in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of protein kinases and the release of neurotransmitters.

Conclusion

This compound is a highly valuable and synthetically tractable precursor for the development of novel bioactive molecules. Its ability to undergo a variety of chemical transformations, including reductive amination, Wittig reactions, and cycloadditions, provides medicinal chemists with a versatile platform for the synthesis of diverse compound libraries. The application of its derivatives in the development of therapeutics targeting important biological pathways, such as the α4β2 nicotinic acetylcholine receptor, highlights its significance in modern drug discovery. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers aiming to leverage the synthetic potential of this compound in their drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Distinctive single-channel properties of α4β2-nicotinic acetylcholine receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 5. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 6. Synthesis of novel spiro[indole-3,3′-pyrrolidin]-2(1H)-ones | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. open.bu.edu [open.bu.edu]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

Stability and Storage of 1-Methylpyrrolidin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrolidin-3-one is a heterocyclic organic compound containing a tertiary amine and a ketone functional group. Its stability and proper storage are critical for maintaining its purity and integrity in research and development settings. This guide provides an in-depth overview of the potential stability challenges and recommended storage conditions for this compound.

Chemical Profile and Inferred Stability

This compound's structure suggests potential reactivity at the ketone carbonyl group and the tertiary amine. While specific experimental data is lacking, general chemical principles allow for the inference of its stability profile.

Table 1: Summary of Physicochemical Properties (Inferred and from Related Compounds)

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₅H₉NO | General Chemical Knowledge |

| Molecular Weight | 99.13 g/mol | General Chemical Knowledge |

| Appearance | Likely a liquid at room temperature | Analogy to similar small organic molecules |

| Solubility | Expected to be soluble in water and common organic solvents | Presence of polar functional groups |

| pKa | The conjugate acid is expected to have a pKa around 9-10 | Based on similar tertiary amines |

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation. The following conditions are recommended based on best practices for chemically similar compounds.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1][2] Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation, particularly of the amine functionality. |

| Light | Store in a light-resistant container. | To prevent light-catalyzed degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., amber glass).[1][2] | To prevent contamination and reaction with container materials. |

| Handling | Handle in a well-ventilated area.[1] Use personal protective equipment (gloves, safety glasses).[1] | To avoid inhalation and skin contact. |

Potential Degradation Pathways

While specific degradation products of this compound are not documented, potential degradation pathways can be postulated based on its functional groups.

-

Oxidation: The tertiary amine can be susceptible to oxidation, potentially forming an N-oxide. The ketone could also undergo oxidative cleavage under harsh conditions.

-

Hydrolysis: While generally stable, the pyrrolidinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, although this is less likely than for amides.

-

Polymerization/Condensation: Aldol-type condensation reactions may be possible under certain conditions, catalyzed by acid or base.

Diagram 1: Factors Influencing the Stability of this compound

References

Methodological & Application

Application Notes and Protocols: 1-Methylpyrrolidin-3-one in Nucleophilic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrolidin-3-one is a versatile five-membered heterocyclic ketone that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a reactive ketone and a tertiary amine, makes it an important precursor for a wide range of more complex molecules, particularly in the development of novel therapeutic agents.[1] The pyrrolidine scaffold is of significant interest due to its prevalence in many biologically active compounds and its ability to provide three-dimensional diversity in drug design.[2] This document provides detailed notes and protocols on the reactivity of this compound, focusing on nucleophilic attack at the carbonyl carbon.

While the user's query specified "nucleophilic substitution," it is chemically more precise to describe the primary reaction at the ketone functional group as nucleophilic addition . Ketones lack an inherent leaving group on the carbonyl carbon, and thus, nucleophiles add to the C=O bond rather than substituting a group. This addition reaction is, however, a critical first step to creating intermediates that can subsequently undergo nucleophilic substitution.

Core Reactivity: Nucleophilic Addition to the Carbonyl Group

The carbonyl group (C=O) in this compound is highly polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophile.[3] Nucleophiles readily attack this electrophilic carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. This process is known as nucleophilic addition.[3]

The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield a 3-substituted-1-methylpyrrolidin-3-ol.

Caption: General mechanism of nucleophilic addition to this compound.

Application 1: Synthesis of 1-Methyl-3-pyrrolidinol via Reduction

One of the most fundamental applications of nucleophilic addition to this compound is its reduction to 1-Methyl-3-pyrrolidinol. This reaction involves the addition of a hydride ion (H⁻) from a reducing agent. The resulting alcohol is a crucial intermediate for many pharmaceutical compounds.[4][5]

Data Presentation: Common Reducing Agents

| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Notes | Reference |

| Sodium Borohydride (NaBH₄) | THF, Methanol, Ethanol | 0 to 50 | A mild and selective reagent. Often the preferred choice for safety and ease of use. | [6] |

| Potassium Borohydride (KBH₄) | THF, Water | 0 to 50 | Similar reactivity to NaBH₄. | [6] |

| Lithium Aluminium Hydride (LiAlH₄) | THF, Diethyl Ether | -10 to 25 | A very powerful reducing agent; highly reactive with water and protic solvents. Requires anhydrous conditions. | [6] |

Experimental Protocol: Reduction using Sodium Borohydride

This protocol is adapted from synthetic methods for reducing related pyrrolidinone intermediates.[6]

Materials:

-

This compound

-

Sodium Borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF (a mass ratio of 1:5 to 1:10 is typical) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-10 °C using an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) to the stirred solution in portions. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 2:1.

-

Reaction: Allow the reaction to stir at 0-10 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using TLC or GC-MS.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl solution dropwise to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved.

-

Workup: Concentrate the mixture under reduced pressure to remove the THF. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Drying and Purification: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield crude 1-Methyl-3-pyrrolidinol. The product can be further purified by vacuum distillation.

Caption: Experimental workflow for the reduction of this compound.

Application 2: Synthesis of 3-Substituted-1-methylpyrrolidines

While this compound does not directly undergo substitution at the carbonyl, it serves as an excellent precursor to derivatives that do. The strategy involves two key stages:

-

Nucleophilic Addition: Convert the ketone into a secondary or tertiary alcohol using hydride or organometallic reagents.

-

Activation & Nucleophilic Substitution: Convert the resulting hydroxyl group into a good leaving group, which can then be displaced by a wide range of nucleophiles in a classic Sₙ2 reaction.

Stage 1: Nucleophilic Addition of Organometallic Reagents

Grignard (R-MgX) and organolithium (R-Li) reagents are powerful carbon nucleophiles that readily add to ketones to form tertiary alcohols.[7][8] This provides a robust method for installing a variety of carbon-based substituents at the C3 position.

Data Presentation: Examples of Organometallic Additions

| Reagent | Product (after acidic workup) | Substituent Added |

| Methylmagnesium bromide (CH₃MgBr) | 1,3-Dimethylpyrrolidin-3-ol | Methyl (-CH₃) |

| Phenylmagnesium bromide (PhMgBr) | 1-Methyl-3-phenylpyrrolidin-3-ol | Phenyl (-C₆H₅) |

| Ethylmagnesium chloride (EtMgCl) | 3-Ethyl-1-methylpyrrolidin-3-ol | Ethyl (-CH₂CH₃) |

| n-Butyllithium (n-BuLi) | 3-Butyl-1-methylpyrrolidin-3-ol | n-Butyl (-C₄H₉) |

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

Materials:

-

This compound

-

Phenylmagnesium bromide solution (e.g., 1.0 M in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for anhydrous reactions

Procedure:

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the phenylmagnesium bromide solution dropwise via a syringe or an addition funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[9]

-

Workup & Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude tertiary alcohol can be purified by column chromatography or recrystallization.

Stage 2: Activation and Sₙ2 Nucleophilic Substitution

The hydroxyl group of the 1-Methyl-3-pyrrolidinol (or its 3-substituted derivatives) is a poor leaving group. To facilitate a substitution reaction, it must first be converted into an excellent leaving group, such as a tosylate (-OTs) or mesylate (-OMs).[10][11][12] This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.[12][13] The resulting tosylate is highly susceptible to backside attack by a nucleophile in an Sₙ2 reaction, which proceeds with inversion of stereochemistry.[14][15]

Data Presentation: Sₙ2 Reactions on 1-Methyl-3-tosyloxypyrrolidine

| Nucleophile (Source) | Product | Product Class |

| Azide (NaN₃) | 3-Azido-1-methylpyrrolidine | Azide |

| Cyanide (NaCN) | 1-Methylpyrrolidine-3-carbonitrile | Nitrile |

| Thiolate (NaSR) | 1-Methyl-3-(alkylthio)pyrrolidine | Thioether |

| Iodide (NaI) | 3-Iodo-1-methylpyrrolidine | Alkyl Iodide |

| Amine (R₂NH) | 3-(Dialkylamino)-1-methylpyrrolidine | Tertiary Amine |

Experimental Protocol: Two-Step Synthesis of 3-Azido-1-methylpyrrolidine

Part A: Tosylation of 1-Methyl-3-pyrrolidinol [12][13]

-

Dissolve 1-Methyl-3-pyrrolidinol in anhydrous pyridine or dichloromethane (CH₂Cl₂) and cool to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is often used in the next step without further purification.

Part B: Sₙ2 Azide Substitution

-

Dissolve the crude 1-Methyl-3-tosyloxypyrrolidine in a polar aprotic solvent like DMF or DMSO.

-

Add sodium azide (NaN₃) (1.5 - 2.0 equivalents).

-

Heat the mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and brine to remove the solvent.

-

Dry the organic phase over Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain 3-Azido-1-methylpyrrolidine.

Caption: Logical pathway for synthesizing 3-substituted pyrrolidines.

References

- 1. This compound hydrochloride | 78635-85-5 | Benchchem [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. data.epo.org [data.epo.org]